molecular formula C10H14O3 B8659730 Methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate

Methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate

Cat. No. B8659730
M. Wt: 182.22 g/mol
InChI Key: DMKROFLXNAWPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 3-oxobicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C10H14O3/c1-13-10(12)9-7-3-2-6(4-7)5-8(9)11/h6-7,9H,2-5H2,1H3

InChI Key

DMKROFLXNAWPQW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CCC(C2)CC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To bicyclo(3.2.1)octan-3-one, 227 (6.42 g, 51.7 mmol) in THF (75 mL), lithium diisopropyl amide (31 mL, 62 mmol) in THF (125 mL) was added dropwise at −78° C. The mixture was stirred at −78° C. for 1 h and methyl cyanoformate (4.9 mL, 62 mmol) was added. The cooling bath was removed and the reaction allowed to warm to room temperature. After stirring for 2 h, saturated aqueous NaCl (32 mL) was added and about half of THF removed on a rotary evaporator. The remaining solvent was extracted with ether (3×150 mL) and the dried (Na2SO4) ether layer concentrated to dryness. The residue was purified by flash chromatography (eluent: 10% EtOAc/hexanes) to afford 7.85 g (83%) of 3 as a colorless oil: Rf0.56 (10% EtOAc/bexanes); 1H-NMR (75:15:10 mixture of 2-en-3-ol, 2-α, and 2-β-carbomethoxy-3-keto tautomers) δ11.87 (s, 1H); 3.73 (s, 3H), 3.70 (s, 0.6H), 3.69 (s, 0.4H), 3.42 (m, 0.2H), 3.19 (m, 0.13H), 2.93 (m, 1H), 2.81 (m, 0.13H), 2.71 (m, 0.2H), 2.65 (ddd, 0.13H), J=18, 4, 2 Hz), 2.55 (ddd, 1.2H, J=18, 4, 2 Hz), 2.41 (m, 1H), 2.34 (m, 0.2H), 2.29 (m, 0.13H), 2.03 (dd, 1H, J=18, 2 Hz), 1.65-1.95 (m, 4.4H), 1.30-1.55 (m, 3.6H). 13C-NMR (only the signals corresponding to the 2-en-3-ol tautomer are reported) δ172.00, 171.19, 105.38, 51.33, 40.19, 35.92, 35.58, 32.91 (2C), 29.90.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
227
Quantity
6.42 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Name
Yield
83%

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